![molecular formula C19H20N2O2 B4893931 1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4893931.png)
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst. The mixture is stirred under reflux conditions for a specified period, followed by purification through crystallization using dimethylformamide .
Chemical Reactions Analysis
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.
Scientific Research Applications
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds in industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
1-[3-(2-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with other pyrazole derivatives, such as:
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but differs in its substituents, leading to variations in its chemical and biological properties.
2-Methoxyphenyl isocyanate: Although structurally different, this compound also contains a methoxyphenyl group and is used in various chemical reactions.
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)17-12-18(21(20-17)14(2)22)16-6-4-5-7-19(16)23-3/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGONOQWOOLRZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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